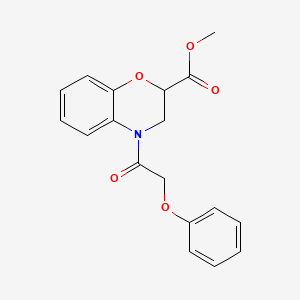
methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenoxyacetyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.
Phenoxyacetylation: The benzoxazine intermediate is then reacted with phenoxyacetyl chloride in the presence of a base like triethylamine to introduce the phenoxyacetyl group.
Esterification: Finally, the carboxylate ester is formed by reacting the intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring or the phenoxyacetyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Oxidized benzoxazine derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted benzoxazine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Material Science: In polymer applications, the compound can undergo polymerization reactions, forming cross-linked networks that enhance material properties.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(phenoxyacetyl)aminobenzoate: Similar structure but lacks the benzoxazine ring.
4-Phenoxyacetyl-3,4-dihydro-2H-1,4-benzoxazine: Similar but without the carboxylate ester group.
Uniqueness
Methyl 4-(phenoxyacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to the combination of the benzoxazine ring, phenoxyacetyl group, and carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
879948-63-7 |
|---|---|
Fórmula molecular |
C18H17NO5 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
methyl 4-(2-phenoxyacetyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C18H17NO5/c1-22-18(21)16-11-19(14-9-5-6-10-15(14)24-16)17(20)12-23-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |
Clave InChI |
MNMDXZIVJTXGLP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)COC3=CC=CC=C3 |
Solubilidad |
48.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)methyl]thiophene-2-carboxamide](/img/structure/B12131992.png)
![(5Z)-2-(3-chlorophenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12131993.png)
![3-[2-(2,4-Difluorophenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B12132005.png)
![5-(3-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-mo rpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12132010.png)
![methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate](/img/structure/B12132018.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12132029.png)
![2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12132034.png)
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12132040.png)

![3-chloro-N-[(2Z)-3-{[2-(4-sulfamoylphenyl)ethyl]amino}quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12132046.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132052.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132055.png)
![8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12132064.png)

